

detailed experimental procedure for synthesizing thiazolo[5,4-d]pyrimidine analogs

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Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-D]pyrimidine

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Synthesis of Thiazolo[5,4-d]pyrimidine Analogs: A Detailed Guide for Researchers

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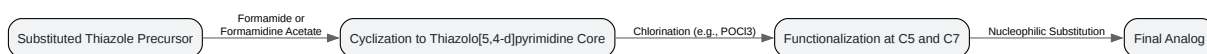
This application note provides detailed experimental procedures for the synthesis of thiazolo[5,4-d]pyrimidine analogs, a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities, including antiproliferative, anti-inflammatory, and receptor antagonist properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the chemical synthesis and biological evaluation of these promising compounds.

Introduction

Thiazolo[5,4-d]pyrimidines are bicyclic heterocyclic compounds that are isosteres of purines, allowing them to interact with a wide range of biological targets.^[1] Their scaffold has been identified as a "privileged structure" in medicinal chemistry, leading to the development of potent inhibitors for various enzymes and receptors.^[2] Notably, derivatives of this scaffold have shown efficacy as antiproliferative agents against several cancer cell lines, as antagonists for receptors like TRPV1 and adenosine receptors, and as potential inhibitors of enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase.^{[3][4][5][6]} This note details a common and effective synthetic route to generate a library of substituted thiazolo[5,4-d]pyrimidine analogs.

Overall Synthetic Scheme

The synthesis of 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidines can be efficiently achieved through a multi-step process starting from a substituted 4-amino-2-substituted-thiazole-5-carbonitrile. The general synthetic workflow is depicted below.



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Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine analogs.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of thiazolo[5,4-d]pyrimidine analogs.

Protocol 1: Synthesis of 7-substituted-2-aryl-5-chloro-thiazolo[5,4-d]pyrimidine

This protocol outlines the initial steps to construct the core heterocyclic system and introduce functionality at the 5 and 7 positions.

Step 1: Synthesis of 2-Aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine

- A mixture of 4-amino-2-aryl-thiazole-5-carbonitrile (1.0 eq) and formamide (10 eq) is heated to 150-160 °C for 4-6 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The solid is washed with water and then ethanol to afford the crude 2-aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine.

Step 2: Synthesis of 2-Aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine

- A suspension of 2-aryl-7-hydroxy-thiazolo[5,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl_3 , 10-15 eq) is heated at reflux (approximately 110 °C) for 3-5 hours.
- The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the 2-aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine.

Step 3: Selective Synthesis of 2-Aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine

- To a solution of 2-aryl-5,7-dichloro-thiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added the desired amine (1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
- The reaction mixture is stirred at room temperature for 12-24 hours.
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine.

Protocol 2: Synthesis of 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidine Analogs

This protocol describes the final diversification step.

- A mixture of the 2-aryl-5-chloro-7-substituted-amino-thiazolo[5,4-d]pyrimidine (1.0 eq), a secondary amine (e.g., morpholine, piperidine) (1.5 eq), and a base such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) (2.0 eq) in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared.
- The reaction mixture is heated to 80-120 °C for 6-12 hours.

- After cooling to room temperature, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine analog.

Data Presentation

The following tables summarize representative quantitative data for synthesized thiazolo[5,4-d]pyrimidine analogs, including reaction yields and biological activity.

Table 1: Synthesis Yields of Representative Thiazolo[5,4-d]pyrimidine Intermediates and Final Compounds

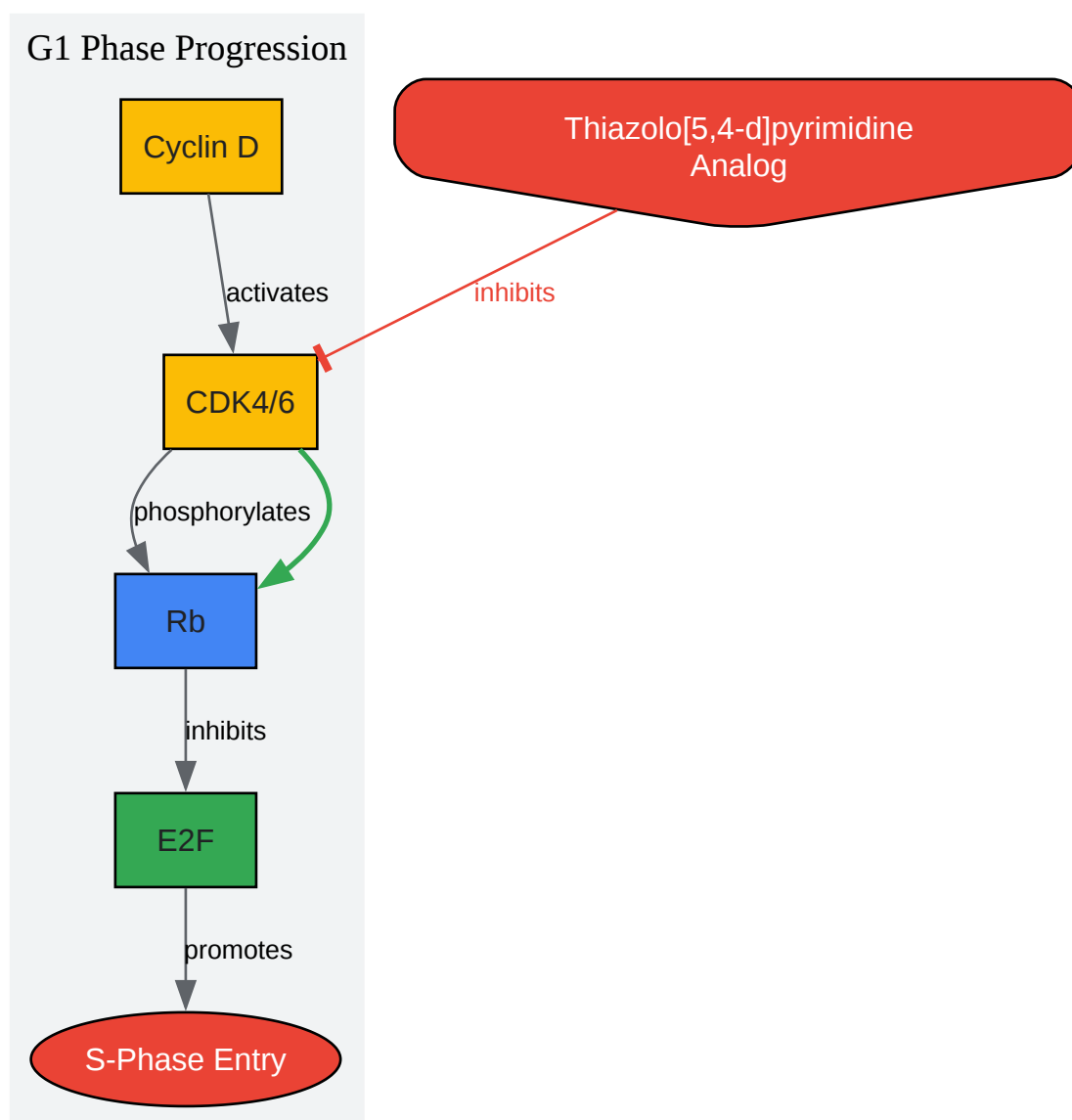
Compound ID	Substituent (R) at C2	Substituent at C7	Substituent at C5	Yield (%)
Int-1	4-Chlorophenyl	-OH	-H	85
Int-2	4-Chlorophenyl	-Cl	-Cl	78
Int-3	4-Chlorophenyl	-NH-Cyclopropyl	-Cl	65
Final-1	4-Chlorophenyl	-NH-Cyclopropyl	Morpholin-4-yl	55
Final-2	4-Methoxyphenyl	-NH-Ethyl	Piperidin-1-yl	62

Table 2: In Vitro Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Analogs[3][4]

Compound ID	Target Cell Line	IC ₅₀ (μM)
7a	MGC-803	5.13
7i	MGC-803	4.64
7i	HGC-27	5.07
24	MGC-803	1.03
24	GES-1 (normal)	38.95

Signaling Pathway Inhibition

Thiazolo[5,4-d]pyrimidine derivatives have been shown to exert their antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival. One such pathway is the Cyclin D-CDK4/6-INK4-Rb pathway, which is frequently dysregulated in breast cancer.[7] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.



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Caption: Inhibition of the CDK4/6-Rb pathway by thiazolo[5,4-d]pyrimidine analogs.

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse thiazolo[5,4-d]pyrimidine libraries. The presented data highlights the potential of these compounds as potent antiproliferative agents. The modularity of the described synthesis allows for extensive structure-activity relationship (SAR) studies, which can

guide the design of next-generation analogs with improved potency and selectivity for various therapeutic targets.

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